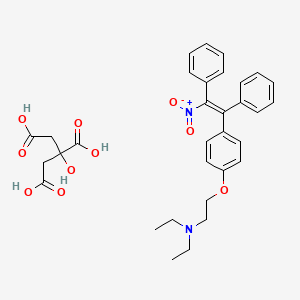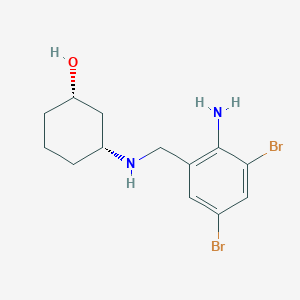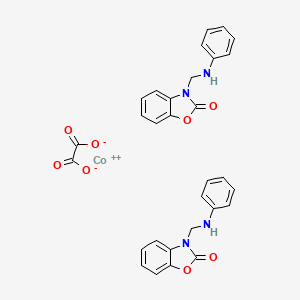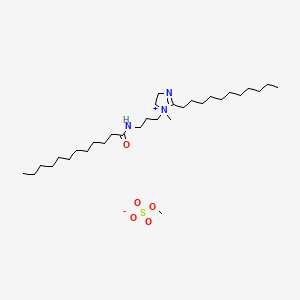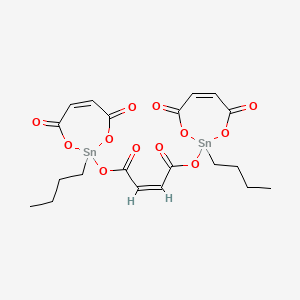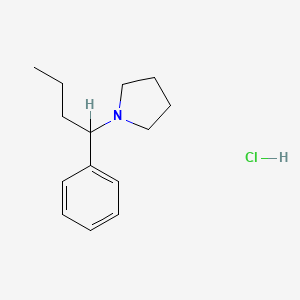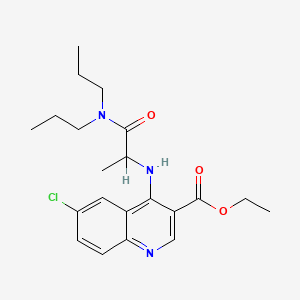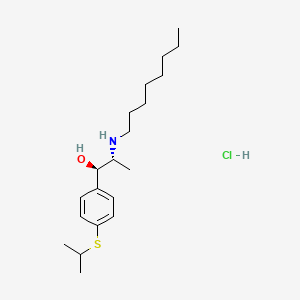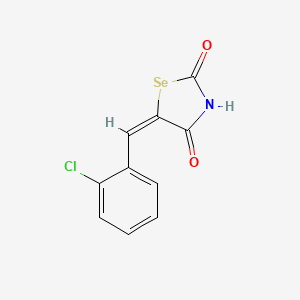
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione is a heterocyclic compound that contains selenium. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of selenium in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione typically involves the reaction of selenazolidine-2,4-dione with 2-chlorobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the desired product. The reaction can be represented as follows:
Selenazolidine-2,4-dione+2-Chlorobenzaldehyde→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to selenium’s known anticancer properties.
Industry: It can be used in the development of materials with unique electronic and optical properties due to the presence of selenium.
Mécanisme D'action
The mechanism by which 5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets through its selenium atom. Selenium can form strong bonds with sulfur and nitrogen atoms in biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the induction of oxidative stress, which may contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione
- 5-((2-Bromophenyl)methylene)selenazolidine-2,4-dione
- 5-((2-Methylphenyl)methylene)selenazolidine-2,4-dione
Uniqueness
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate for the synthesis of other selenium-containing compounds.
Propriétés
Numéro CAS |
82085-51-6 |
|---|---|
Formule moléculaire |
C10H6ClNO2Se |
Poids moléculaire |
286.58 g/mol |
Nom IUPAC |
(5E)-5-[(2-chlorophenyl)methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C10H6ClNO2Se/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
Clé InChI |
KYFGHCOUIJIKBX-VMPITWQZSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)[Se]2)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)[Se]2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



